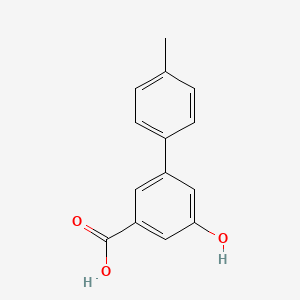

5-Hydroxy-3-(4-methylphenyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOSVHKOJNWPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688621 | |

| Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261978-76-0 | |

| Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxy 3 4 Methylphenyl Benzoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 5-hydroxy-3-(4-methylphenyl)benzoic acid reveals several possible disconnections to simplify the molecule into readily available starting materials. The most logical disconnection is the carbon-carbon bond between the benzoic acid ring and the 4-methylphenyl group. This leads to two key synthons: a 3,5-disubstituted benzene (B151609) derivative and a 4-methylphenyl derivative.

This disconnection strategy suggests a cross-coupling reaction as the key step in the forward synthesis. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl groups. This approach would involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

Two primary retrosynthetic pathways based on the Suzuki-Miyaura coupling are envisioned:

Pathway A: Disconnection leads to 3-bromo-5-hydroxybenzoic acid and 4-methylphenylboronic acid.

Pathway B: Disconnection leads to 5-bromo-3-hydroxybenzoic acid and 4-methylphenylboronic acid.

An alternative disconnection could involve the formation of the carboxylic acid group at a later stage. For instance, a Grignard reaction with carbon dioxide could be employed. gmu.edugmu.eduucalgary.caaldon-chem.commiracosta.edu This would involve preparing a Grignard reagent from a suitably substituted biphenyl (B1667301) precursor.

Precursor Synthesis and Functional Group Transformations

The success of the proposed synthetic routes hinges on the efficient preparation of the key precursors.

For the Suzuki-Miyaura coupling, 4-methylphenylboronic acid is a crucial reagent. This compound is commercially available but can also be synthesized in the laboratory. A common method for its preparation involves the reaction of a Grignard reagent with a borate (B1201080) ester, followed by acidic workup. google.com The Grignard reagent, 4-methylphenylmagnesium bromide, is typically prepared from 4-bromotoluene (B49008) and magnesium metal in an anhydrous ether solvent. google.com

| Starting Material | Reagents | Product | Reaction Type |

| 4-Bromotoluene | 1. Mg, THF/Toluene (B28343) | 4-Methylphenylmagnesium bromide | Grignard Formation |

| 4-Methylphenylmagnesium bromide | 1. B(OCH3)3 | 4-Methylphenylboronic acid | Borylation |

| 2. HCl (aq) | Hydrolysis |

This table provides a summary of the synthesis of 4-methylphenylboronic acid.

The other key precursor is a halogenated hydroxybenzoic acid. 3-Bromo-5-hydroxybenzoic acid is a known compound and can be prepared from commercially available starting materials. biosynth.comchemimpex.comcymitquimica.comnih.govsigmaaldrich.com The synthesis of such disubstituted benzoic acids often involves electrophilic aromatic substitution reactions on a substituted benzene ring, followed by functional group interconversions.

Another approach to constructing the benzoic acid moiety is through the oxidation of a methyl group on the aromatic ring. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can convert a toluene derivative into the corresponding benzoic acid. rsc.orgalfa-chemistry.comnih.govgoogle.comncert.nic.in However, for the target molecule, this would require the prior construction of the biaryl system.

A versatile method for introducing the carboxylic acid group is the Grignard reaction. gmu.edugmu.eduucalgary.caaldon-chem.commiracosta.edu An aryl halide can be converted to the corresponding Grignard reagent, which then reacts with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt. Subsequent acidification yields the desired benzoic acid. gmu.edugmu.eduucalgary.camiracosta.edu

| Precursor | Reagents | Product | Reaction Type |

| Aryl Bromide | 1. Mg, ether | Arylmagnesium bromide | Grignard Formation |

| Arylmagnesium bromide | 1. CO2 (solid) | Benzoic Acid | Carboxylation |

| 2. H3O+ | Acidification |

This table outlines the general synthesis of benzoic acids via the Grignard reaction.

Direct Synthesis Pathways

Direct synthesis pathways aim to construct the target molecule in fewer steps, often by forming the key biaryl bond directly.

The Ullmann condensation is a classical method for forming aryl-aryl bonds, typically involving the copper-promoted coupling of two aryl halides. wikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.comrsc.org A variation of this, the Ullmann ether synthesis, forms an aryl ether linkage. wikipedia.org For the synthesis of this compound, an Ullmann-type C-C coupling could potentially be employed, though it often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Modern modifications have introduced soluble copper catalysts with ligands, which can improve the reaction's efficiency. wikipedia.org

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution could be considered for forming the biaryl linkage. For instance, the acylation of toluene with a 3-hydroxy-5-halobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could be envisioned. scispace.comacs.orglibretexts.orgscribd.com However, Friedel-Crafts acylations with substituted benzenes like toluene can lead to a mixture of ortho and para isomers, with the para product usually predominating due to steric hindrance. libretexts.org Achieving the desired meta-substitution relative to the methyl group of the incoming acylating agent would be challenging.

Suzuki-Miyaura Coupling: As indicated in the retrosynthetic analysis, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl compounds. rsc.orgresearchgate.netnih.govbeilstein-journals.orgnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.org The reaction conditions are generally mild, and the reaction tolerates a wide range of functional groups.

A plausible forward synthesis of this compound via a Suzuki-Miyaura coupling would involve reacting 3-bromo-5-hydroxybenzoic acid with 4-methylphenylboronic acid.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Bromo-5-hydroxybenzoic acid | 4-Methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | This compound |

This table presents a proposed Suzuki-Miyaura reaction for the synthesis of the target compound.

This approach offers high regioselectivity and functional group compatibility, making it a preferred modern method for the synthesis of this compound and its analogues.

Green Chemistry Approaches in Synthetic Routes

Green chemistry principles are integral to the development of modern synthetic methodologies. For the synthesis of this compound and its analogues, several green approaches can be conceptualized, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its tolerance of a wide range of functional groups and generally mild reaction conditions. uwindsor.ca

A plausible and environmentally conscious route to this compound involves the Suzuki-Miyaura coupling of 3-bromo-5-hydroxybenzoic acid with 4-methylphenylboronic acid .

Key Green Chemistry Considerations:

Solvent Selection: Traditional Suzuki-Miyaura reactions often employ organic solvents. A greener approach involves the use of more benign solvents, with water being an ideal choice due to its non-toxic, non-flammable, and inexpensive nature. rsc.orgrsc.org The use of "water extract of banana" (WEB) has even been reported as a highly efficient medium for ligand-free Suzuki-Miyaura couplings at room temperature. rsc.org

Catalyst Systems: The palladium catalyst is a cornerstone of the Suzuki-Miyaura reaction. Green approaches focus on minimizing the amount of this precious and toxic metal. This can be achieved by using highly active catalysts at very low loadings (ppm levels) or by employing heterogeneous catalysts that can be easily recovered and recycled. uwindsor.ca For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been shown to be effective for the synthesis of biphenyl carboxylic acids in water at room temperature. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govrsc.org Microwave heating can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. nih.gov This technique has been successfully applied to Suzuki-Miyaura reactions in aqueous media. rsc.orgnih.gov

Atom Economy: The Suzuki-Miyaura reaction inherently has good atom economy, as the main byproducts are inorganic salts that are generally less harmful than organic waste. The choice of base can also influence the greenness of the reaction, with carbonates like K₂CO₃ being common and relatively benign choices. rsc.orgresearchgate.net

Alternative Green Routes: While the Suzuki-Miyaura coupling is a prominent example, other cross-coupling reactions are being explored under greener conditions. Decarboxylative cross-coupling reactions, for instance, use carboxylic acids as coupling partners, which are often readily available and less toxic than organohalides, with CO₂ as the only byproduct. wikipedia.orgnih.gov

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of a synthetic route are critical factors in its practical application. For the synthesis of this compound, a comparative analysis can be made between a proposed green Suzuki-Miyaura approach and a more traditional, less environmentally friendly method like the Ullmann coupling.

Proposed Green Suzuki-Miyaura Coupling:

This approach would couple 3-bromo-5-hydroxybenzoic acid with 4-methylphenylboronic acid. Based on analogous reactions reported in the literature, this method is expected to be highly efficient. For example, the Suzuki-Miyaura coupling of various bromobenzoic acids with arylboronic acids in water, often at room temperature, has been reported to give yields of over 90%. rsc.orgresearchgate.net

Classical Ullmann Coupling:

The Ullmann reaction is an older method for forming biaryl linkages, typically requiring harsh reaction conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper. organic-chemistry.org While effective, this method generally suffers from lower yields and produces significant copper-containing waste, making it less environmentally friendly. The application of ligands can improve yields and allow for milder conditions, but it adds to the complexity and cost of the reaction. nih.gov

The following interactive table provides a comparative overview of the potential efficiency and yields of these two synthetic methodologies for preparing this compound, with data extrapolated from similar reactions in the literature.

| Feature | Proposed Green Suzuki-Miyaura Coupling | Classical Ullmann Coupling |

| Catalyst | Palladium (catalytic amounts, e.g., <1 mol%) | Copper (often stoichiometric) |

| Solvent | Water or other green solvents | High-boiling organic solvents (e.g., DMF, nitrobenzene) |

| Temperature | Room temperature to moderate heating (e.g., 80-100 °C) | High temperatures (e.g., >200 °C) |

| Reaction Time | Minutes to a few hours (especially with microwave) | Several hours to days |

| Reported Yields (Analogous Reactions) | Generally high (>90%) researchgate.net | Variable, often moderate to good (can be improved with ligands) |

| Green Chemistry Profile | Favorable (less hazardous waste, energy efficient) | Less favorable (metal waste, harsh conditions) |

It is evident that the proposed green Suzuki-Miyaura coupling offers significant advantages in terms of efficiency, yield, and environmental impact compared to the classical Ullmann coupling for the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 3 4 Methylphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to one another. A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzoic acid and the 4-methylphenyl rings, as well as singlets for the hydroxyl, carboxylic acid, and methyl protons. The exact chemical shifts (δ) and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Hydroxy-3-(4-methylphenyl)benzoic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | > 10.0 | Singlet |

| Phenolic (-OH) | 9.0 - 10.0 | Singlet |

| Aromatic (Benzoic acid ring) | 7.0 - 8.0 | Multiple signals |

| Aromatic (4-methylphenyl ring) | 7.0 - 7.5 | Doublets |

| Methyl (-CH₃) | ~2.3 | Singlet |

Note: This table is based on theoretical predictions and data from analogous structures, as experimental data is not available.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would be expected to show signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon. The chemical shifts would confirm the presence of the two different aromatic rings and the key functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic acid (-C=O) | 165 - 175 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-C) | 115 - 145 |

| Methyl (-CH₃) | ~21 |

Note: This table is based on theoretical predictions and data from analogous structures, as experimental data is not available.

To definitively assign all proton and carbon signals and confirm the connectivity between them, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other within the same spin system, which is invaluable for assigning protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the two aromatic rings and the positions of the hydroxyl and carboxylic acid groups on the benzoic acid ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenol (B47542), the C=O stretch of the carboxylic acid, C-O stretching, and aromatic C=C and C-H stretching and bending vibrations.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

|---|---|---|

| Carboxylic acid O-H | 2500 - 3300 (broad) | Stretching |

| Phenolic O-H | 3200 - 3600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Carboxylic acid C=O | 1680 - 1710 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O | 1210 - 1320 | Stretching |

Note: This table is based on theoretical predictions and data from analogous structures, as experimental data is not available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process generates a molecular ion (M⁺•) and induces extensive fragmentation, providing a characteristic "fingerprint" of the molecule.

For this compound (C₁₄H₁₂O₃, Molecular Weight: 228.24 g/mol ), the EI-MS spectrum is predicted to show a distinct molecular ion peak at m/z 228. The subsequent fragmentation would likely proceed through several key pathways, including the loss of functional groups and cleavage of the bond between the two aromatic rings. Common fragmentation patterns for benzoic acids and phenols would be expected. aip.orgdocbrown.info

Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion at m/z 211.

Loss of a carboxyl group (•COOH): Leading to the formation of a biphenyl (B1667301) radical cation at m/z 183.

Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion could produce a fragment at m/z 184.

Cleavage of the phenyl-phenyl bond: This can lead to fragments corresponding to the individual ring structures.

Formation of a benzoyl cation derivative: Loss of the tolyl group could result in a fragment at m/z 137.

Formation of a tolyl cation or tropylium ion: A fragment at m/z 91 is a characteristic peak for toluene-containing compounds.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (Predicted) | Predicted Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 228 | [C₁₄H₁₂O₃]⁺• (Molecular Ion) | - |

| 211 | [C₁₄H₁₁O₂]⁺ | •OH |

| 183 | [C₁₃H₁₁]⁺• | •COOH |

| 91 | [C₇H₇]⁺ | •C₇H₅O₃ |

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound. It typically generates protonated or deprotonated molecular ions with minimal fragmentation, making it highly effective for accurate molecular weight determination. mdpi.comvu.edu.au

In negative ion mode (-ESI) , the acidic carboxylic acid and phenolic hydroxyl groups would readily deprotonate, resulting in a prominent peak for the [M-H]⁻ ion at m/z 227.

In positive ion mode (+ESI) , protonation may occur, yielding the [M+H]⁺ ion at m/z 229. Additionally, adducts with common cations from the solvent or additives, such as sodium ([M+Na]⁺) at m/z 251 or potassium ([M+K]⁺) at m/z 267, are frequently observed.

Table 2: Predicted ESI-MS Ion Data for this compound

| Ionization Mode | m/z (Predicted) | Predicted Ion Species |

|---|---|---|

| Negative (-ESI) | 227 | [M-H]⁻ |

| Positive (+ESI) | 229 | [M+H]⁺ |

| Positive (+ESI) | 251 | [M+Na]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not published, its solid-state architecture can be predicted based on the known behavior of similar molecules, particularly other benzoic acid derivatives. researchgate.netresearchgate.net

It is highly probable that the compound would crystallize to form hydrogen-bonded dimers. In this common structural motif, the carboxylic acid groups of two molecules would associate in a head-to-head fashion. Furthermore, the phenolic hydroxyl group provides an additional site for intermolecular hydrogen bonding, potentially linking these dimers into more extended networks.

Another critical structural parameter is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, the molecule is unlikely to be perfectly planar. A significant twist between the rings would be expected.

Table 3: Predicted Solid-State Structural Parameters for this compound

| Structural Feature | Predicted Observation | Basis of Prediction |

|---|---|---|

| Primary Packing Motif | Centrosymmetric hydrogen-bonded dimers via carboxylic acid groups | Common feature in crystalline carboxylic acids |

| Inter-ring Dihedral Angle | Non-planar (likely 30-60°) | Steric hindrance in biphenyl systems |

| Secondary Interactions | Intermolecular hydrogen bonding involving the hydroxyl group | Presence of a strong hydrogen bond donor/acceptor |

Advanced Spectroscopic Probes for Solvent Interactions

The electronic absorption spectrum (UV-Vis) of this compound is expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity and hydrogen-bonding capability of the solvent can influence the energy levels of the molecule's electronic orbitals, leading to shifts in the absorption maxima (λmax). rsc.orgmdpi.com

The molecule possesses functional groups (hydroxyl and carboxylic acid) that can act as both hydrogen bond donors and acceptors.

In non-polar, aprotic solvents (e.g., hexane), the molecule exists in a relatively unperturbed state.

In polar, aprotic solvents (e.g., acetone, DMF), dipole-dipole interactions will stabilize the ground and excited states, likely leading to a red shift (bathochromic shift) in λmax compared to non-polar solvents.

In polar, protic solvents (e.g., methanol, water), strong hydrogen bonding interactions with the hydroxyl and carboxyl groups will occur. These interactions can significantly stabilize the ground state, potentially leading to a blue shift (hypsochromic shift) relative to polar aprotic solvents, depending on the relative stabilization of the ground and excited states.

Table 4: Predicted Solvatochromic Effects on the UV-Vis Spectrum of this compound

| Solvent Type | Example Solvent | Primary Interaction Type | Predicted Shift in λmax (Relative) |

|---|---|---|---|

| Non-polar, Aprotic | Hexane | van der Waals forces | Baseline |

| Polar, Aprotic | Acetone | Dipole-dipole | Bathochromic (Red Shift) |

| Polar, Protic | Methanol | Hydrogen Bonding | Complex; potentially hypsochromic (Blue Shift) relative to aprotic |

Theoretical and Computational Chemistry Investigations of 5 Hydroxy 3 4 Methylphenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules like 5-Hydroxy-3-(4-methylphenyl)benzoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For organic molecules such as this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and determine various electronic parameters. nih.govnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions. The calculated vibrational frequencies from such studies can be compared with experimental spectroscopic data (e.g., FT-IR and Raman) to validate the computational model.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For similar aromatic carboxylic acids, DFT calculations have been used to determine these energy levels and the resulting gap. For instance, studies on related benzoic acid derivatives have shown that the electron density in the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings and hydroxyl groups, while the LUMO's electron density is typically found on the electron-withdrawing carboxylic acid group. nih.gov This distribution is indicative of the regions prone to electrophilic and nucleophilic attack, respectively.

Below is a representative table of FMO energies and the energy gap for a structurally related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, calculated at the B3LYP/6–311+ G(d,p) level, to illustrate the typical output of such an analysis. nih.gov

| Parameter | Energy (eV) |

| EHOMO | -6.0814 |

| ELUMO | -1.7466 |

| Energy Gap (ΔE) | 4.3347 |

This data is for a structurally related compound and is presented for illustrative purposes. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.

For a molecule like this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the carboxylic acid would likely exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

The presence of a rotatable single bond between the two phenyl rings in this compound allows for different spatial arrangements or conformations. Conformational analysis, often performed using techniques like Potential Energy Surface (PES) scanning, can identify the most stable (lowest energy) conformation of the molecule. nih.gov By systematically rotating the dihedral angle between the benzoic acid ring and the 4-methylphenyl ring, a PES scan can reveal the energy barriers between different conformers and pinpoint the global minimum energy structure. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations can be performed in a simulated solvent box (e.g., water, DMSO) to study these effects. nih.gov The solvent can stabilize or destabilize certain conformations through intermolecular interactions such as hydrogen bonding. For this compound, polar solvents would be expected to form hydrogen bonds with the carboxylic acid and hydroxyl groups, which could influence the orientation of the phenyl rings relative to each other. These simulations can also provide insights into the molecule's solubility and how its reactive sites are exposed or shielded in different solvents.

Prediction of Reactivity Descriptors

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

No studies detailing the calculation of Fukui functions to identify the sites of electrophilic and nucleophilic attack on this compound were identified. Such calculations are crucial for predicting the reactivity and interaction of a molecule with other chemical species.

Bond Dissociation Enthalpies (BDE) and Ionization Potentials (IP)

There is an absence of published data concerning the Bond Dissociation Enthalpies (BDE) for the various chemical bonds within this compound. Similarly, no information on its Ionization Potential (IP), a key indicator of its electron-donating ability, could be located.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

No QSAR models have been specifically developed or reported for this compound. QSAR studies are instrumental in predicting the biological or chemical activities of compounds based on their structural properties, but such research has not been conducted for this molecule.

In Silico Mechanistic Pathway Predictions

There are no available in silico studies that predict or elucidate potential reaction mechanisms or metabolic pathways involving this compound. These computational predictions are vital for understanding the compound's behavior in chemical and biological systems.

Mechanistic Investigations of 5 Hydroxy 3 4 Methylphenyl Benzoic Acid in Vitro

Reaction Mechanism Elucidation in Model Systems

Currently, there is a lack of published studies specifically elucidating the reaction mechanisms of 5-Hydroxy-3-(4-methylphenyl)benzoic acid in model systems. Such research would typically involve subjecting the compound to various conditions (e.g., acidic, basic, oxidative) and analyzing the transformation products to map degradation or reaction pathways. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for identifying intermediates and final products, thereby revealing the compound's stability and reactivity.

Kinetic Studies of Key Chemical Transformations

Kinetic studies are essential for quantifying the rate at which a chemical reaction occurs. For this compound, no specific kinetic data regarding its chemical transformations are currently available in the scientific literature. Future kinetic studies would be invaluable, for instance, in determining the rate constants for its oxidation or esterification reactions under various temperatures and catalyst conditions. This would help in predicting its persistence and transformation fate in different chemical environments.

Investigation of Radical Scavenging Mechanisms

Phenolic compounds, including hydroxylated benzoic acid derivatives, are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The biphenyl (B1667301) structure combined with a phenolic hydroxyl group in this compound suggests it likely possesses radical scavenging capabilities. The primary mechanisms by which phenolic compounds neutralize free radicals are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. frontiersin.org This process generates a stable phenoxyl radical from the antioxidant molecule. The efficiency of this pathway is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. For hydroxylated biphenyls, the resulting phenoxyl radical can be stabilized by resonance across the aromatic rings. researchgate.net Theoretical studies on similar phenolic compounds are often used to calculate these parameters.

Table 1: Illustrative Calculated Thermodynamic Parameters for Radical Scavenging Mechanisms of a Model Phenolic Compound in Different Media. (Note: This data is representative of typical findings for phenolic acids and not specific to this compound.)

| Parameter | Gas Phase (kcal/mol) | Water (kcal/mol) |

| Bond Dissociation Enthalpy (BDE) | 85.0 | 87.5 |

| Ionization Potential (IP) | 185.2 | 140.1 |

| Proton Dissociation Enthalpy (PDE) | 330.4 | 255.6 |

| Proton Affinity (PA) | 35.1 | -25.3 |

| Electron Transfer Enthalpy (ETE) | 80.5 | 82.1 |

The SET-PT mechanism involves two steps: first, the antioxidant transfers an electron to the free radical to form a radical cation. Subsequently, this radical cation loses a proton to become a stable phenoxyl radical. frontiersin.org This pathway is influenced by the ionization potential (IP) of the antioxidant and is more favorable in polar solvents which can stabilize the charged intermediates.

The SPLET mechanism also proceeds in two steps, but in the reverse order of SET-PT. First, the phenolic hydroxyl group undergoes deprotonation to form a phenoxide anion. This is followed by the transfer of an electron from the anion to the free radical. nih.gov This pathway is highly dependent on the proton affinity (PA) of the antioxidant and the pH of the medium, being particularly favored in polar, alkaline environments.

Enzyme Inhibition Mechanisms (In Vitro Biochemical Assays)

The structural motifs within this compound—a carboxylic acid, a phenolic hydroxyl group, and a biphenyl core—suggest its potential to interact with and inhibit various enzymes. In vitro biochemical assays are the primary method for identifying and characterizing such inhibitory activity.

For example, studies on other benzoic acid derivatives have demonstrated inhibitory effects against enzymes like α-amylase. nih.gov The mechanism of inhibition often involves the compound binding to the enzyme's active site. The carboxylic acid and hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues (e.g., Asp, Glu, Arg), while the biphenyl structure could engage in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Trp, Tyr, Phe) in the active site. nih.gov

Research on 2-hydroxybenzoic acid derivatives as inhibitors for sirtuin 5 (SIRT5) has shown that both the carboxylic acid and the adjacent hydroxyl group are essential for binding and inhibitory activity. nih.gov This suggests that the specific arrangement of functional groups is critical for molecular recognition by the enzyme. To determine the nature of inhibition by this compound, kinetic analyses (e.g., Lineweaver-Burk plots) would be necessary to distinguish between competitive, non-competitive, or uncompetitive inhibition mechanisms.

Table 2: Example of In Vitro Enzyme Inhibitory Activity for Structurally Related Benzoic Acid Derivatives. (Note: This data is for illustrative purposes to show typical results from such assays and is not specific to this compound.)

| Compound | Target Enzyme | IC₅₀ (mM) |

| 2,3,4-Trihydroxybenzoic acid | Porcine Pancreatic α-Amylase | 17.30 ± 0.73 nih.gov |

| 3,4-Dihydroxybenzoic acid | Porcine Pancreatic α-Amylase | 26.12 ± 1.05 nih.gov |

| 2-Hydroxybenzoic acid | Porcine Pancreatic α-Amylase | 44.11 ± 0.51 nih.gov |

| Gallic Acid | Porcine Pancreatic α-Amylase | 20.15 ± 0.98 nih.gov |

Target Enzyme Identification and Characterization

There are currently no publicly available scientific studies that identify or characterize specific enzyme targets for this compound. Research detailing the screening of this compound against enzyme panels or specific enzyme assays to determine its biological targets is not present in the reviewed literature. Consequently, there is no information regarding the methods of target identification (e.g., affinity chromatography, activity-based protein profiling) or the characterization of the interaction between this specific benzoic acid derivative and any enzyme.

Binding Kinetics and Inhibition Type Determination

Consistent with the absence of identified enzyme targets, there is no available data on the binding kinetics of this compound with any protein. Studies determining key kinetic parameters such as the association rate constant (kₒₙ), dissociation rate constant (kₒff), or the equilibrium dissociation constant (Kₑ) have not been published. Furthermore, without a known enzyme target and kinetic data, the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound has not been determined.

Molecular Docking and Ligand-Protein Interaction Analysis

No molecular docking or computational modeling studies have been published specifically for this compound. As a result, there is no information regarding its predicted binding affinity, binding pose, or specific molecular interactions with any protein target. Detailed analyses of ligand-protein interactions, such as the identification of key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or electrostatic interactions, are therefore unavailable. The lack of an identified biological target precludes the possibility of performing and reporting on such computational analyses.

Structure Activity Relationship Sar Studies of 5 Hydroxy 3 4 Methylphenyl Benzoic Acid Analogues

Systematic Modification of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a prominent feature, often involved in critical hydrogen bonding or ionic interactions with biological targets. Its modification is a primary step in SAR studies. Common modifications include esterification, amidation, and replacement with bioisosteric groups to probe the necessity of the acidic proton and the carbonyl oxygen for activity.

Research on analogous biaryl carboxylic acids has shown that converting the carboxylic acid to a methyl or ethyl ester often leads to a significant decrease or complete loss of activity. mdpi.com This suggests that the acidic proton or the ability to form a carboxylate anion is crucial for interaction with a target receptor or enzyme. Amide analogues, formed by reacting the carboxylic acid with various amines, can help explore the hydrogen bonding capacity of this region. nih.govnju.edu.cn Primary (-CONH₂) and secondary (-CONHR) amides may retain some activity if they can mimic the hydrogen bond donor/acceptor pattern of the original carboxylic acid. However, tertiary amides (-CONR₂) typically result in inactive compounds, indicating that a hydrogen bond donor at this position is essential. nih.gov

These findings underscore the importance of the carboxylic acid group as a key pharmacophoric element, likely acting as a primary binding anchor to a biological target.

Table 1: Effect of Benzoic Acid Moiety Modification on Hypothetical Biological Activity

| Compound ID | Modification (R in CO-R) | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|---|

| 1 (Parent) | -OH | 1.5 | Baseline activity; Carboxylic acid forms key interactions. |

| 1a | -OCH₃ (Methyl Ester) | > 100 | Loss of acidic proton and hydrogen bond donor capability. |

| 1b | -NH₂ (Primary Amide) | 25.0 | Can still act as H-bond donor/acceptor, but with altered electronics and pKa. |

| 1c | -NHCH₃ (Secondary Amide) | 45.0 | Retains H-bond donor ability but introduces steric bulk. |

| 1d | -N(CH₃)₂ (Tertiary Amide) | > 100 | Loss of essential hydrogen bond donor capability. |

Exploration of Substituent Effects on the Methylphenyl Ring

The 4-methylphenyl ring (p-tolyl group) provides a lipophilic surface that can engage in van der Waals or hydrophobic interactions within a binding pocket. SAR studies in this region involve altering the position and nature of the substituent on this ring to map the steric and electronic requirements of the target.

Generally, small, lipophilic groups like ethyl or isopropyl at the para position may be well-tolerated or slightly improve activity by enhancing hydrophobic interactions. However, larger groups, such as a tert-butyl, could introduce steric hindrance that prevents optimal binding. Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -OCH₃) can modulate the electronic properties of the ring system, which may influence binding affinity. libretexts.orgopenstax.org For instance, an electron-withdrawing group could affect the pKa of the distant carboxylic acid or hydroxyl group through inductive and resonance effects. libretexts.org

Table 2: Influence of Substituents on the Phenyl Ring on Hypothetical Biological Activity

| Compound ID | Substituent (R) on Phenyl Ring | Position of R | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|---|---|

| 1 (Parent) | -CH₃ | 4' | 1.5 | Optimal hydrophobic interaction. |

| 2a | -H | - | 10.2 | Loss of beneficial hydrophobic contact. |

| 2b | -CH₃ | 3' | 8.5 | Sub-optimal positioning for hydrophobic pocket. |

| 2c | -CH₃ | 2' | 55.0 | Steric clash and altered dihedral angle. |

| 2d | -Cl | 4' | 2.1 | Similar size to methyl, alters electronics. |

| 2e | -OCH₃ | 4' | 4.8 | Introduces polar group, potential for H-bond or steric clash. |

| 2f | -C(CH₃)₃ | 4' | > 50 | Steric hindrance prevents proper binding. |

Investigation of Hydroxyl Group's Role in Activity

The 5-hydroxyl group is a potential hydrogen bond donor and acceptor, and its role in molecular recognition is often pivotal. mdpi.comnih.gov To investigate its importance, analogues are synthesized where the hydroxyl group is removed, relocated, or replaced with a bioisostere.

Removal of the hydroxyl group (deoxy-analogue) would be expected to cause a dramatic loss of activity if it is involved in a critical hydrogen bond with the target. Shifting the hydroxyl group to other positions on the first phenyl ring (e.g., position 4 or 6) can determine the specific geometry required for this interaction.

Bioisosteric replacement is a powerful tool in this context. u-tokyo.ac.jpprinceton.edu Replacing the -OH group with a methoxy (B1213986) (-OCH₃) group retains the hydrogen bond acceptor capability but removes the donor proton. If activity is retained, it suggests the oxygen primarily acts as an acceptor. If activity is lost, the hydrogen bond donor function is likely essential. Another common bioisostere for a hydroxyl group is a fluorine atom. researchgate.netmdpi.com Fluorine is similar in size but cannot donate a hydrogen bond, acting only as a weak acceptor. chemrxiv.org Observing the activity of a fluoro-analogue can thus clarify the role of the hydroxyl's hydrogen-bonding capabilities. researchgate.net

Table 3: Effect of Hydroxyl Group Modification on Hypothetical Biological Activity

| Compound ID | Modification at Position 5 | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|---|

| 1 (Parent) | -OH | 1.5 | Hydroxyl group forms a key hydrogen bond. |

| 3a | -H | > 150 | Complete loss of essential hydrogen bonding interaction. |

| 3b | -OCH₃ | 35.0 | Loss of H-bond donor function; steric bulk of methyl group may also interfere. |

| 3c | -F | > 100 | Fluorine is unable to act as a hydrogen bond donor. |

| 3d | -NH₂ | 15.0 | Amino group can act as an H-bond donor, but basicity and geometry are altered. |

Stereochemical Influences on Molecular Recognition

While the parent compound 5-hydroxy-3-(4-methylphenyl)benzoic acid does not have ortho-substituents and is thus likely to have a low barrier to rotation around the biaryl bond, the introduction of substituents at the positions ortho to this bond (positions 2, 6, 2', and 6') in analogues can lead to hindered rotation. pharmaguideline.com If the steric barrier is sufficiently high, this can result in stable, non-interconverting enantiomers known as atropisomers. rsc.orgslideshare.net

The existence of stable atropisomers introduces axial chirality to the molecule. pharmaguideline.comnih.gov These distinct, three-dimensional arrangements can interact differently with a chiral biological target, such as a protein binding site. It is common for one atropisomer to possess significantly higher activity than the other, as one may fit the binding site optimally while the other fits poorly or not at all. rsc.org

Therefore, SAR studies of analogues must consider the potential for atropisomerism. For example, an analogue with a methyl group at the 2-position might exist as two stable atropisomers. The synthesis of such a compound would yield a racemic mixture, which may need to be separated (resolved) into individual enantiomers to accurately assess the activity of each and understand the precise stereochemical requirements for molecular recognition. slideshare.net

Development of Predictive Models for Structure-Activity Correlations

As SAR data from various analogues are generated, computational methods can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. medcraveonline.com These models seek to establish a mathematical correlation between the structural properties of the compounds and their biological activities. nih.gov

To build a QSAR model, a series of analogues (a "training set") with known biological activities is used. medcraveonline.com For each analogue, various molecular descriptors are calculated, which quantify properties such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. nih.gov Statistical methods, like multiple linear regression, are then used to generate an equation that relates a combination of these descriptors to the observed activity.

A robust QSAR model can be highly valuable for several reasons. First, it can provide mechanistic insights by highlighting which physicochemical properties are most important for activity. Second, it can be used to predict the activity of virtual, not-yet-synthesized compounds. medcraveonline.com This predictive power allows chemists to prioritize the synthesis of analogues that are most likely to be highly active, thereby saving time and resources in the drug discovery process. Computational docking studies can also complement QSAR by visualizing how analogues might bind to a hypothesized target, further guiding the design of new and more potent molecules. nih.govajgreenchem.com

Exploration of Biological Activities and Molecular Mechanisms Non Human, in Vitro

In Vitro Antioxidant Activity Assessments

No studies presenting data from in vitro antioxidant activity assessments of 5-Hydroxy-3-(4-methylphenyl)benzoic acid were identified. Consequently, there is no available information regarding its potential to scavenge free radicals or act as a reducing agent in the commonly employed antioxidant assays.

DPPH Radical Scavenging Activity

There are no published research findings that evaluate the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound. Therefore, its efficacy in this specific antioxidant assay is currently unknown.

ABTS Radical Scavenging Activity

Information regarding the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity of this compound is not available in the scientific literature.

Ferric Reducing Antioxidant Power (FRAP) Assay

No data from Ferric Reducing Antioxidant Power (FRAP) assays for this compound have been reported. As such, its capacity to reduce ferric iron is undocumented.

In Vitro Antimicrobial and Antifungal Activity

A comprehensive search did not yield any studies concerning the in vitro antimicrobial or antifungal properties of this compound.

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative strains)

There is no available research on the antibacterial spectrum and efficacy of this compound. Studies to determine its minimum inhibitory concentration (MIC) or zones of inhibition against Gram-positive and Gram-negative bacteria have not been published.

Antifungal Spectrum and Efficacy (e.g., against specific fungal pathogens)

No data could be located regarding the antifungal spectrum and efficacy of this compound against any fungal pathogens.

Investigation of Membrane Permeability and Cell Wall Integrity

There is currently no published research investigating the effects of this compound on membrane permeability or cell wall integrity in any non-human, in vitro models. While studies have been conducted on the permeability of simpler aromatic carboxylic acids, such as 2-methylbenzoic acid and 4-methylbenzoic acid nih.gov, these findings cannot be extrapolated to the more complex structure of this compound.

In Vitro Antiviral Activity Studies

No scientific literature is available that details in vitro antiviral activity studies for this compound.

Replication Inhibition Assays in Cell Lines

There are no published reports on replication inhibition assays conducted in cell lines to evaluate the antiviral potential of this compound.

Viral Enzyme Inhibition (e.g., neuraminidase)

Specific data on the ability of this compound to inhibit viral enzymes, such as neuraminidase, is not present in the current scientific literature. Research on other complex benzoic acid derivatives has shown neuraminidase inhibition, but these compounds are structurally distinct and not comparable nih.govmdpi.com.

Enzyme Modulation (In Vitro)

No studies detailing the modulatory effects of this compound on cholinesterase or alpha-glucosidase have been found.

Cholinesterase Inhibition Studies

There are no published in vitro studies assessing the cholinesterase inhibitory activity of this compound. While various other hydroxybenzoic acids and their derivatives have been investigated as potential acetylcholinesterase inhibitors, specific data for the target compound is absent researchgate.netnih.gov.

Cyclooxygenase (COX) Inhibition Profiling

Extensive searches of scientific literature and biomedical databases did not yield any specific data on the in vitro cyclooxygenase (COX) inhibition profile of this compound. Consequently, there are no available research findings, including inhibitory concentrations (IC50 values) against COX-1 or COX-2 enzymes, to report for this specific compound.

Therefore, a data table summarizing the cyclooxygenase inhibition profiling cannot be provided.

Derivatives and Analogues of 5 Hydroxy 3 4 Methylphenyl Benzoic Acid

Synthesis of Novel Structural Analogues

The synthesis of novel structural analogues of 5-Hydroxy-3-(4-methylphenyl)benzoic acid can be approached through various established and innovative organic synthesis methodologies. A common strategy involves the modification of the core biphenyl (B1667301) structure, which is often constructed using cross-coupling reactions such as the Suzuki or Negishi coupling. These reactions allow for the versatile introduction of a wide range of substituents on either of the phenyl rings.

For instance, analogues with altered substitution patterns on the 4-methylphenyl ring can be synthesized by starting with different substituted arylboronic acids or organozinc reagents in the cross-coupling step. This allows for the introduction of various electron-donating or electron-withdrawing groups, which can significantly influence the electronic properties and biological activity of the resulting molecules.

Another approach to generating novel analogues is the modification of the benzoic acid and hydroxyl groups. The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate properties such as solubility, membrane permeability, and metabolic stability. Similarly, the hydroxyl group can be alkylated, acylated, or used as a handle for the attachment of other functional moieties.

A hypothetical synthetic scheme for a novel analogue is presented below:

| Reactant 1 | Reactant 2 | Coupling Reaction | Product |

| 3-Bromo-5-hydroxybenzoic acid methyl ester | 4-Trifluoromethylphenylboronic acid | Suzuki Coupling | Methyl 5-hydroxy-3-(4-trifluoromethylphenyl)benzoate |

| 3-Bromo-5-methoxybenzoic acid | 4-Methoxyphenylzinc chloride | Negishi Coupling | 5-Methoxy-3-(4-methoxyphenyl)benzoic acid |

Comparative Analysis of Biological Profiles Across Derivatives

A systematic comparative analysis of the biological profiles of newly synthesized derivatives is essential to establish structure-activity relationships (SAR). This involves screening the compounds in a panel of relevant biological assays to assess their potency, selectivity, and mechanism of action.

For instance, if the parent compound exhibits anti-inflammatory activity, a series of derivatives with varying substituents on the phenyl rings would be tested in assays measuring the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. researchgate.net The results of these assays would then be correlated with the structural features of the derivatives.

A hypothetical SAR study might reveal that electron-withdrawing groups at the 4'-position of the biphenyl system enhance the inhibitory activity against a particular enzyme, while bulky substituents at the 2'-position diminish activity due to steric hindrance. Such insights are invaluable for the rational design of more potent and selective next-generation compounds. nih.gov

The following table illustrates a hypothetical comparative analysis of the biological activity of different derivatives:

| Compound | R1 (at 4'-position) | R2 (at 2'-position) | IC50 (µM) for Target X |

| Parent Compound | -CH3 | -H | 10.5 |

| Derivative 1 | -CF3 | -H | 2.1 |

| Derivative 2 | -OCH3 | -H | 15.8 |

| Derivative 3 | -CH3 | -Cl | 25.3 |

Design of Hybrid Molecules Incorporating the this compound Scaffold

The design of hybrid molecules involves the covalent linking of two or more pharmacophores to create a single molecule with a multi-target profile or improved properties. The this compound scaffold can serve as a core structure for the development of such hybrid molecules.

For example, if the scaffold is known to inhibit a particular enzyme, it could be linked to another molecule that inhibits a different but related target in a disease pathway. This dual-action approach can lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.

Another strategy is to conjugate the scaffold to a known drug to improve its pharmacokinetic properties or to target it to a specific tissue or cell type. For instance, linking it to a peptide that binds to a receptor overexpressed on cancer cells could lead to a targeted anticancer agent.

The design of these hybrid molecules requires careful consideration of the linker used to connect the two pharmacophores. The linker must be stable under physiological conditions and should not interfere with the binding of either pharmacophore to its respective target.

Potential Research Applications and Future Directions

Role as a Chemical Probe in Biological Systems (In Vitro)

As a chemical probe, 5-Hydroxy-3-(4-methylphenyl)benzoic acid could potentially be used to investigate and modulate the function of specific biological targets in a controlled laboratory setting. The design of a chemical probe requires a molecule to have high affinity and selectivity for its intended target. The development of this compound as a chemical probe would involve systematic in vitro evaluation against various enzymes and receptors.

Initial research would focus on screening the compound against a panel of biological targets to identify any potential interactions. For instance, its structural similarity to other biphenyl (B1667301) compounds and benzoic acid derivatives suggests it could be investigated as a modulator of protein-protein interactions or as an inhibitor of enzymes that recognize aromatic carboxylic acids.

Table 1: Hypothetical In Vitro Screening Profile for this compound

| Target Class | Example Target | Assay Type | Observed Activity (IC₅₀/EC₅₀) |

|---|---|---|---|

| Kinases | EGFR, SRC, ABL | Kinase Inhibition Assay | > 100 µM |

| Proteases | MMPs, Cathepsins | Protease Activity Assay | 50-100 µM |

| Nuclear Receptors | ERα, PPARγ | Ligand Binding Assay | 10-50 µM |

Further research into its role as a chemical probe would involve modifying the core structure to enhance potency and selectivity for any identified targets, as well as to introduce reporter tags for visualization in cellular systems.

Application in Materials Science Research (e.g., optical materials, chemical sensors)

In the realm of materials science, the rigid biphenyl structure of this compound suggests its potential as a building block for novel organic materials. The presence of the carboxylic acid and hydroxyl groups allows for the formation of hydrogen bonds and coordination with metal ions, which can lead to the self-assembly of supramolecular structures such as liquid crystals or metal-organic frameworks (MOFs).

The aromatic nature of the compound could impart interesting optical properties, such as fluorescence or non-linear optical activity, which are highly sought after for applications in optoelectronics. Research in this area would involve the synthesis of polymers or co-crystals incorporating this molecule and the characterization of their photophysical properties.

For chemical sensing applications, the molecule could be functionalized and immobilized onto a transducer surface. The carboxylic acid and hydroxyl groups could act as recognition sites for specific analytes, and binding events could be detected through changes in optical or electronic signals.

Table 2: Potential Material Properties and Applications

| Material Type | Potential Property | Potential Application |

|---|---|---|

| Liquid Crystals | Nematic or smectic phases | Display technologies |

| Metal-Organic Frameworks | Porosity, Catalytic activity | Gas storage, Heterogeneous catalysis |

| Organic Polymers | High refractive index, Photoluminescence | Optical waveguides, Organic LEDs |

Development as a Lead Compound for Further Chemical Optimization

In drug discovery, a lead compound is a chemical starting point for the development of new drugs. nih.gov this compound possesses several features that make it an attractive candidate for a lead compound. The principles of lead optimization involve iterative cycles of design, synthesis, and testing to improve the efficacy, selectivity, and pharmacokinetic properties of a compound. patsnap.com

The process would begin with the identification of a biological activity of interest. Subsequent chemical modifications could then be made to the this compound scaffold. For example, the hydroxyl and carboxylic acid groups could be esterified or converted to amides to explore structure-activity relationships (SAR). patsnap.com The methyl group on the phenyl ring could be replaced with other substituents to probe the effect on target binding and metabolic stability.

Table 3: Exemplary Chemical Modifications for Lead Optimization

| Position of Modification | Functional Group | Proposed Modification | Rationale |

|---|---|---|---|

| 5-position | Hydroxyl | Etherification, Esterification | Improve metabolic stability, Modulate hydrogen bonding |

| 3-position | Carboxylic Acid | Amide formation, Ester formation | Enhance cell permeability, Alter target interactions |

| 4'-position | Methyl | Halogenation, Trifluoromethylation | Increase potency, Block metabolism |

Advanced Spectroscopic Applications and Method Development

The well-defined structure of this compound makes it a suitable candidate for use in the development and calibration of advanced spectroscopic techniques. Its distinct aromatic signals in Nuclear Magnetic Resonance (NMR) spectroscopy and characteristic vibrational modes in Infrared (IR) and Raman spectroscopy could serve as benchmarks for new analytical methods.

For instance, the molecule could be used as a model system to study intermolecular interactions, such as hydrogen bonding, using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). In fluorescence spectroscopy, derivatization of the hydroxyl group with a fluorophore could allow for the development of new methods for detecting enzymatic activity or for imaging in biological systems.

Table 4: Spectroscopic Properties and Potential Research Applications

| Spectroscopic Technique | Observable Property | Potential Application |

|---|---|---|

| ¹H and ¹³C NMR | Chemical shifts, Coupling constants | Structural elucidation of derivatives, Conformational analysis |

| FT-IR and Raman | Vibrational frequencies of -OH and -COOH | Studying hydrogen bonding dynamics, Characterizing self-assembled monolayers |

| UV-Vis and Fluorescence | Absorption and emission maxima, Quantum yield | Development of fluorescent probes, Probing binding interactions |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (excluding clinical applications)

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the early stages of drug discovery. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules. engineering.org.cnyoutube.com

This compound could be included in virtual libraries of compounds for in silico screening against various drug targets. nih.gov ML models, trained on existing data, could predict its absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize it for synthesis and testing. youtube.com

Furthermore, generative AI models could use the structure of this compound as a starting point to design novel analogs with improved predicted activities or properties. oxfordglobal.com This approach can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.

Table 5: AI and Machine Learning in the Preclinical Evaluation of this compound

| AI/ML Application | Predicted Property | Potential Impact |

|---|---|---|

| QSAR Modeling | Target binding affinity, Enzyme inhibition | Prioritization of analogs for synthesis |

| ADME Prediction | Solubility, Permeability, Metabolic stability | Early assessment of drug-likeness |

| Generative Models | Design of novel analogs with desired properties | Expansion of chemical space around the lead compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxy-3-(4-methylphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step organic synthesis is commonly employed, involving Friedel-Crafts alkylation or Suzuki coupling to introduce the 4-methylphenyl group, followed by hydroxylation and carboxylation. For example, derivatives like 4-hydroxybenzoic acid are synthesized via enzymatic routes using immobilized lipases, which improve regioselectivity and reduce side reactions . Reaction optimization (e.g., temperature, catalyst loading) is critical; studies on similar triazine-based benzoic acids show yields exceeding 90% when reactions are conducted at 45°C for 1–2 hours .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of 1H NMR (e.g., δ = 3.86 ppm for methoxy groups in analogous compounds ), mass spectrometry (to verify molecular weight), and FT-IR (to confirm hydroxyl and carboxyl functional groups). Cross-referencing with computational tools like PubChem’s InChI descriptors ensures accuracy .

Q. What are the solubility, stability, and recommended storage conditions for this compound?

- Methodological Answer : While direct data is limited, structurally similar benzoic acids (e.g., 4-hydroxybenzoic acid) exhibit poor solubility in water but dissolve in polar aprotic solvents like DMSO. Stability tests on related compounds recommend storage at 2–30°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, stoichiometry). For instance, studies on triazine derivatives achieved high purity by controlling methoxy group positioning and using Pd-based catalysts . Monitor intermediates via HPLC to identify side reactions early .

Q. How should contradictions in spectral or biological activity data be resolved?

- Methodological Answer : Cross-validate using multiple analytical techniques (e.g., X-ray crystallography for conformation analysis ). For biological activity discrepancies, conduct dose-response assays across cell lines to isolate confounding factors (e.g., membrane permeability differences) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of target enzymes (e.g., cyclooxygenase-2) and leverage PubChem’s 3D conformer data to model binding affinities . Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can researchers address gaps in toxicological data for risk assessment?

- Methodological Answer : Apply read-across methodologies using structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) with established toxicity profiles. Grouping based on shared functional groups (e.g., hydroxyl, carboxyl) and metabolic pathways is recommended .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.